2-Methanesulfonyl-3-oxopropanenitrile
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Overview
Description
2-Methanesulfonyl-3-oxopropanenitrile is an organic compound with the molecular formula C₄H₅NO₃S It is characterized by the presence of a methanesulfonyl group attached to a 3-oxopropanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonyl-3-oxopropanenitrile typically involves the reaction of methanesulfonyl chloride with a suitable nitrile precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonyl-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonyl-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-3-oxopropanenitrile involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This property makes it useful in the modification of proteins and other biological molecules .
Comparison with Similar Compounds
Methanesulfonic acid: A simpler compound with similar sulfonyl functionality.
Methanesulfonyl chloride: Used in similar substitution reactions but with different reactivity.
Methanesulfonic anhydride: Another related compound with distinct chemical properties
Uniqueness: 2-Methanesulfonyl-3-oxopropanenitrile is unique due to its combination of a nitrile group and a methanesulfonyl group, which imparts distinct reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C4H5NO3S |
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Molecular Weight |
147.15 g/mol |
IUPAC Name |
2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C4H5NO3S/c1-9(7,8)4(2-5)3-6/h3-4H,1H3 |
InChI Key |
OVIXWBVCYHPNMI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C=O)C#N |
Origin of Product |
United States |
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